molecular formula C16H17N3 B14188537 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-

1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-

Katalognummer: B14188537
Molekulargewicht: 251.33 g/mol
InChI-Schlüssel: BGTWLRUNUKOBLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The structure of 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- consists of a fused imidazole and quinoline ring system with a cyclohexyl group attached to the second position of the imidazole ring.

Vorbereitungsmethoden

The synthesis of 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chloro-N4-(2-methylpropyl)quinoline-3,4-diamine with orthoformic acid triethyl ester can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- can be compared with other similar compounds such as:

The uniqueness of 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications.

Eigenschaften

Molekularformel

C16H17N3

Molekulargewicht

251.33 g/mol

IUPAC-Name

2-cyclohexyl-3H-imidazo[4,5-c]quinoline

InChI

InChI=1S/C16H17N3/c1-2-6-11(7-3-1)16-18-14-10-17-13-9-5-4-8-12(13)15(14)19-16/h4-5,8-11H,1-3,6-7H2,(H,18,19)

InChI-Schlüssel

BGTWLRUNUKOBLU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2=NC3=C(N2)C=NC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.